molecular formula C15H13IO B1346311 2-Ethyl-2'-iodobenzophenone CAS No. 951884-85-8

2-Ethyl-2'-iodobenzophenone

Cat. No. B1346311
M. Wt: 336.17 g/mol
InChI Key: BZYCJTILUZCUQL-UHFFFAOYSA-N
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Description

2-Ethyl-2’-iodobenzophenone is a chemical compound with the molecular formula C15H13IO. It has a molecular weight of 336.17 . The IUPAC name for this compound is (2-ethylphenyl)(2-iodophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2’-iodobenzophenone consists of a carbonyl group (C=O) attached to two phenyl rings. One of the phenyl rings has an ethyl group (C2H5) attached to it, and the other has an iodine atom attached .

Scientific Research Applications

Application 1: Perovskite Solar Cells

  • Summary of Application : 2-Ethyl-2’-iodobenzophenone is used in the modification of perovskite solar cells (PSCs) to enhance their performance and stability .
  • Methods of Application : A multifunctional dipole polymer poly (2-ethyl-2-oxazoline) (PEOz) is introduced between the perovskite and Spiro-OMeTAD HTL in planar n-i-p PSCs . The ether–oxygen unshared electron pairs in PEOz chemically react with unsaturated Pb 2+ on the perovskite surfaces by forming a strong Pb–O bond .
  • Results or Outcomes : The PEOz-modified PSC exhibits an optimized power conversion efficiency (PCE) of 21.86%, with a high short-circuit current density (Jsc) of 24.88 mA/cm 2, a fill factor (FF) of 0.79, and an open-circuit voltage (Voc) of 1.11 V .

Application 2: Förster Resonance Energy Transfer (FRET) in Fluorophore Labeled Polymers

  • Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the study of Förster Resonance Energy Transfer (FRET) in fluorophore labeled polymers .
  • Methods of Application : Dye-functionalized polymers are prepared via cationic ring opening polymerization (CROP) using 1-(bromomethyl)pyrene as the initiator and/or 1-pyrenebutyric acid or coumarin 343 as the terminating agent . The effect of dye positioning and polymer chain length on the FRET efficiency is evaluated .
  • Results or Outcomes : The study reveals a strong dependence of the energy transfer on the chain length for these dual labeled polymers . The polymers were tested in both dilute organic (chloroform) and aqueous media revealing a higher FRET efficiency in water due to the enhanced emissive properties of pyrene .

Application 3: Star-Shaped Poly(2-oxazoline)s

  • Summary of Application : 2-Ethyl-2’-iodobenzophenone could potentially be used in the synthesis of star-shaped poly(2-oxazoline)s .
  • Methods of Application : The synthesis of star-shaped poly(2-oxazoline)s is performed by the living cationic ring-opening polymerization (CROP) of 2-oxazolines . Multifunctional tosylates are used as initiators for the CROP .
  • Results or Outcomes : The use of a porphyrin-cored tetra-tosylate initiator yielded a well-defined star-shaped poly(2-ethyl-2-oxazoline) by CROP .

properties

IUPAC Name

(2-ethylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYCJTILUZCUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2'-iodobenzophenone

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